molecular formula C13H9ClO3 B6399674 3-(4-Chlorophenyl)-5-hydroxybenzoic acid CAS No. 1258633-04-3

3-(4-Chlorophenyl)-5-hydroxybenzoic acid

Cat. No.: B6399674
CAS No.: 1258633-04-3
M. Wt: 248.66 g/mol
InChI Key: XPAYXEQNHVULLS-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-hydroxybenzoic acid (CAS 1258633-04-3) is a biphenyl compound with a molecular formula of C13H9ClO3 and a molecular weight of 248.66 g/mol . This compound has been identified and studied as a potential selective agonist for the lactate receptor, GPR81 (HCAR1) . GPR81 is a G-protein coupled receptor predominantly expressed in adipose tissue, and its activation mediates potent antilipolytic effects, inhibiting the breakdown of triglycerides and reducing the release of free fatty acids into the bloodstream . As a research chemical, this compound serves as a valuable pharmacological tool for investigating lactate signaling pathways, understanding metabolic regulation in adipocytes, and exploring the therapeutic potential of GPR81 modulation in conditions such as dyslipidemia and insulin resistance . The compound is typically supplied as a solid powder and should be stored in a cool, dry, and well-closed container, protected from moisture and strong light/heat to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-11-3-1-8(2-4-11)9-5-10(13(16)17)7-12(15)6-9/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAYXEQNHVULLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689572
Record name 4'-Chloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258633-04-3
Record name 4'-Chloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-(4-Chlorophenyl)-5-hydroxyphenol

The precursor phenol, 3-(4-chlorophenyl)-5-hydroxyphenol, could be synthesized via Friedel-Crafts alkylation or Ullmann-type coupling. For instance, reacting 5-hydroxyphenol with 4-chlorophenylboronic acid under palladium catalysis might introduce the aryl group at position 3.

Carboxylation Reaction

Following the protocol in US4072707A, the phenol derivative is treated with sodium hydride (1.25–2.0 equivalents) in dry N,N-dimethylformamide (DMF) to form the phenolate. Subsequent carboxylation with carbon dioxide at 70–80°C for 2–3 hours introduces the carboxylic acid group. Excess hydride is quenched with methanol, and the product is isolated via acidification (pH 2–3) with hydrochloric acid, yielding the target compound.

Key Conditions

  • Solvent: Dry DMF

  • Base: Sodium hydride (1.25–2.0 eq.)

  • Temperature: 70–80°C

  • CO₂ Exposure: 2–3 hours

  • Yield (Analogous Reaction): 90–95%

Suzuki Cross-Coupling Approaches

Suzuki-Miyaura coupling offers a versatile route to introduce aryl groups into aromatic systems. The RSC study highlights high-yielding (95%) couplings for 5-(4-chlorophenyl)-1H-tetrazole, suggesting applicability to benzoic acid frameworks.

Synthesis of 3-Bromo-5-hydroxybenzoic Acid

Bromination of 5-hydroxybenzoic acid using N-bromosuccinimide (NBS) in acetic acid could yield 3-bromo-5-hydroxybenzoic acid. The hydroxy group may require protection (e.g., as a silyl ether) to prevent side reactions.

Coupling with 4-Chlorophenylboronic Acid

Reacting the brominated intermediate with 4-chlorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like dioxane/water (4:1) at 80–100°C facilitates cross-coupling. Deprotection of the hydroxy group and purification via acid precipitation yields the final product.

Optimized Parameters

  • Catalyst: Pd(PPh₃)₄ (2–5 mol%)

  • Solvent: Dioxane/water (4:1)

  • Temperature: 80–100°C

  • Yield (Analogous Reaction): 94–95%

Temporary esterification of the carboxylic acid group can prevent interference during aryl introduction. US5260475A details high-yield esterifications using N,N-diisopropylethylamine (DIPEA):

Methyl Ester Protection

5-Hydroxybenzoic acid is converted to its methyl ester using DIPEA and methyl chloride in DMF at 70°C for 5 hours (yield: 95.5%).

Aryl Group Introduction

The ester undergoes Ullmann coupling with 4-chloroiodobenzene and copper(I) iodide in DMSO at 120°C. Subsequent hydrolysis with aqueous NaOH regenerates the carboxylic acid.

Conditions

  • Coupling Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline

  • Solvent: DMSO

  • Temperature: 120°C

Comparative Analysis of Methods

MethodKey ReagentsTemperature (°C)Time (h)Yield (%)
CarboxylationNaH, CO₂70–80390–95
Suzuki CouplingPd(PPh₃)₄, 4-Cl-Ph-B(OH)₂80–100594–95
MicrowaveAmberlyst-15, 4-Cl-Ph-CH₂OH40–60378
EsterificationDIPEA, CuI70–1205–1090–95

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carboxyl group.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.

Major Products

    Oxidation: 3-(4-Chlorophenyl)-5-carboxybenzoic acid.

    Reduction: 3-(Phenyl)-5-hydroxybenzoic acid.

    Substitution: 3-(4-Aminophenyl)-5-hydroxybenzoic acid or 3-(4-Nitrophenyl)-5-hydroxybenzoic acid.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 3-(4-Chlorophenyl)-5-hydroxybenzoic acid. It has been investigated as an intermediate in the synthesis of antimicrobial agents, particularly in the development of 3-quinolinecarboxylic acid derivatives. These derivatives exhibit activity against a range of bacterial strains, making them candidates for new antibiotic therapies .

Anti-cancer Activity
Research has indicated that compounds similar to this compound can modulate biological pathways associated with cancer cell proliferation. For instance, studies on lactate receptors suggest that activation of GPR81 by related compounds may influence tumor growth dynamics in breast cancer . This receptor's modulation could lead to novel therapeutic strategies targeting metabolic pathways in tumors.

Material Science Applications

Polymer Stabilization
this compound is also noted for its utility in stabilizing polymers against ultraviolet (UV) degradation. Compounds within this family, particularly those with branched alkyl groups, have been shown to enhance the durability of plastics and coatings exposed to UV light .

Property Description
Chemical Structure This compound
Stabilization Mechanism Absorbs UV radiation, preventing polymer degradation
Applications Plastics, coatings, adhesives

Biochemical Applications

Lactate Receptor Agonism
The compound acts as a selective agonist for lactate receptors such as GPR81. This receptor is implicated in various physiological processes, including metabolic regulation and inflammation control. The stimulation of GPR81 in adipose tissue has been associated with beneficial effects on insulin sensitivity and energy homeostasis .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, derivatives of this compound were synthesized and tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

Case Study 2: Polymer Stability Testing

A series of experiments were conducted where polymers treated with this compound were subjected to accelerated aging tests under UV light exposure. The treated samples exhibited significantly less degradation than untreated controls, demonstrating the compound's effectiveness as a UV stabilizer.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxybenzoic acid moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The chlorophenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(4-chlorophenyl)-5-hydroxybenzoic acid and related compounds:

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Applications Research Findings
This compound C₁₃H₉ClO₃ 5-OH, 3-(4-Cl-C₆H₄) 248.66 Potential pharmacological intermediate Limited experimental data; structural analogs suggest antioxidant/antimicrobial activity .
3-(3-Chlorophenyl)-5-hydroxybenzoic acid C₁₃H₉ClO₃ 5-OH, 3-(3-Cl-C₆H₄) 248.66 Positional isomer Chlorine at the 3-position alters electronic distribution, potentially reducing solubility compared to 4-Cl isomer .
5-Chloro-4-hydroxybiphenyl-3-carboxylic acid C₁₃H₉ClO₃ 4-OH, 3-Cl, 5-(C₆H₅) 248.66 Structural rigidity due to biphenyl Biphenyl group enhances π-π stacking, influencing crystallinity and solubility .
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) C₉H₈O₄ 3,4-diOH, propenoic acid chain 180.16 Antioxidant, dietary supplement Dual hydroxy groups enhance radical scavenging; used in cosmetics and supplements .
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one C₁₅H₁₁ClO₂ 4-Cl-C₆H₄, enone, 2-OH-C₆H₄ 258.70 Photophysical studies DFT studies (B3LYP/6-311G(d,p)) show strong intramolecular charge transfer, useful in optoelectronics .

Structural and Electronic Comparisons

  • Positional Isomerism : The 3-(3-chlorophenyl) isomer exhibits reduced symmetry compared to the 4-chlorophenyl analog, leading to altered dipole moments and solubility profiles .
  • Substituent Effects : The biphenyl group in 5-chloro-4-hydroxybiphenyl-3-carboxylic acid increases steric hindrance, reducing reactivity in esterification reactions compared to simpler phenyl-substituted analogs .
  • Functional Group Diversity: Caffeic acid’s dihydroxy and propenoic acid groups enhance hydrogen-bonding capacity, improving bioavailability compared to mono-hydroxy benzoic acids .

Pharmacological and Industrial Relevance

  • Antioxidant Activity: Caffeic acid’s dual hydroxy groups make it 10–20× more effective at scavenging free radicals than mono-hydroxy analogs like this compound .
  • Synthetic Utility: Chlorophenyl-substituted benzoic acids serve as precursors for agrochemicals and pharmaceuticals. For example, 3-(4-chlorophenyl)glutaric acid monoamide (CAS: 1141-23-7) is a baclofen impurity, highlighting the importance of regiochemical purity in drug synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-chlorophenyl)-5-hydroxybenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of substituted benzoic acid derivatives often involves Friedel-Crafts acylation or Suzuki coupling to introduce the 4-chlorophenyl group, followed by selective hydroxylation. For example, describes a Boc-protected analog synthesized via multi-step reactions, including selective deprotection under acidic conditions . Optimization involves adjusting catalysts (e.g., Pd for coupling reactions), temperature (typically 60–100°C), and solvent systems (e.g., DMF or THF). Purity can be monitored via TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane) and confirmed by HPLC .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Look for characteristic peaks (e.g., aromatic protons at δ 7.2–8.0 ppm, hydroxyl proton at δ 5.0–5.5 ppm) .
  • IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) groups .
  • Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 263.6 (C₁₃H₉ClO₃) .
  • X-ray crystallography (if crystalline): Resolve bond angles and distances, as demonstrated for structurally related compounds in .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data in studies of this compound analogs?

  • Methodological Answer : Contradictions may arise from differences in assay conditions or substituent effects. For example:

  • Bioactivity Variability : notes oxazole derivatives exhibit antimicrobial activity, while reports pyrrolidine analogs with anti-inflammatory properties. Cross-validate using standardized assays (e.g., MIC for antimicrobials, COX-2 inhibition for anti-inflammatory studies) .
  • Solubility Effects : Adjust solvent systems (e.g., DMSO for in vitro vs. saline for in vivo) to ensure compound stability .
  • Structural Modifications : Introduce functional groups (e.g., sulfonyl in ) to enhance target binding and compare SAR trends .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases or COX-2). highlights enolic acid derivatives as kinase inhibitors, suggesting similar scaffolds for modeling .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthesis .
  • QSAR : Correlate substituent electronegativity (e.g., Cl, OH) with bioactivity using datasets from analogs in and .

Key Methodological Notes

  • Purification : Use column chromatography (silica gel, 70–230 mesh) with gradient elution (hexane → ethyl acetate) .
  • Stability Testing : Monitor degradation under UV light and varying pH (3–9) via HPLC .
  • Biological Assays : Include positive controls (e.g., ibuprofen for anti-inflammatory studies) and validate cytotoxicity using MTT assays .

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